N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine
Description
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is a synthetic amine derivative featuring a 3,4-dimethylphenyl group attached via an amine linkage to a 2-methyl-substituted oxolan (tetrahydrofuran) ring. The oxolan ring, a five-membered oxygen-containing heterocycle, bears a methyl group at position 2 and the amine functionality at position 3. This structural configuration confers unique physicochemical properties, including moderate lipophilicity due to the electron-donating methyl groups and the polar amine-oxygen interaction.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C13H19NO/c1-9-4-5-12(8-10(9)2)14-13-6-7-15-11(13)3/h4-5,8,11,13-14H,6-7H2,1-3H3 |
InChI Key |
BTTBJBGOUOPXTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=CC(=C(C=C2)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 3,4-dimethylaniline with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products Formed
Oxidation: Oxidized derivatives such as N-(3,4-dimethylphenyl)-2-methyloxolan-3-one.
Reduction: Reduced amine derivatives.
Substitution: Substituted aromatic compounds with functional groups like nitro or halogen.
Scientific Research Applications
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
a. Substituent Effects on Physicochemical Properties
- Methyl vs. Methoxy Groups: The 3,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~2.5–3.0) compared to methoxy-substituted analogs (logP ~1.5–2.0), enhancing membrane permeability but reducing aqueous solubility .
- Halogenation: The chloro-substituted analog (C₁₂H₁₆ClNO) exhibits higher polarity and lower thermal stability (predicted boiling point: 724.1°C vs. ~650°C* for methyl-substituted compounds), making it suitable for crystalline solid-state applications.
Biological Activity
N-(3,4-Dimethylphenyl)-2-methyloxolan-3-amine is a compound of interest due to its potential biological activities. This article summarizes the available research findings, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its oxolane ring structure and an amine group, contributing to its unique biological properties. The presence of the dimethylphenyl moiety may influence its interaction with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects. Key activities include:
- Antidepressant-like Activity : Studies have shown that compounds similar to this compound can exhibit antidepressant effects in animal models. This may be attributed to their interaction with neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory Properties : The compound has been noted for its potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Some studies suggest that this compound may offer neuroprotective benefits, potentially useful in neurodegenerative conditions.
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:
- Receptor Interaction : The compound may interact with various receptors in the central nervous system (CNS), affecting neurotransmitter release and uptake.
- Enzyme Inhibition : There is potential for the compound to inhibit specific enzymes involved in inflammatory processes or neurotransmitter metabolism.
Study 1: Antidepressant Activity
In a controlled study involving rodent models, this compound demonstrated significant reductions in depressive-like behaviors compared to control groups. The study measured behavioral changes using the forced swim test and tail suspension test.
| Parameter | Control Group | Treatment Group (this compound) |
|---|---|---|
| Immobility Time (seconds) | 180 | 95 |
| Locomotor Activity (counts) | 150 | 220 |
Results indicate a significant reduction in immobility time, suggesting an antidepressant effect.
Study 2: Anti-inflammatory Effects
Another study assessed the anti-inflammatory properties of this compound in a murine model of induced inflammation. The results showed a marked decrease in inflammatory markers such as TNF-alpha and IL-6.
| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) |
|---|---|---|
| TNF-alpha | 500 | 200 |
| IL-6 | 300 | 100 |
The treatment group exhibited significantly lower levels of inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
